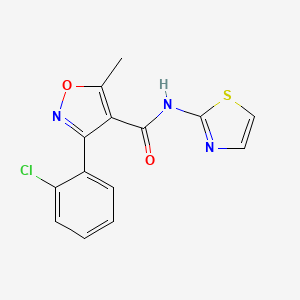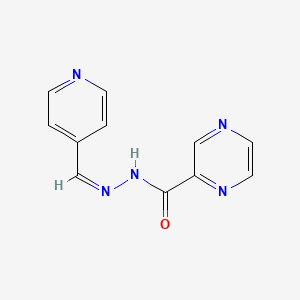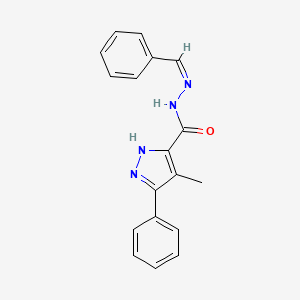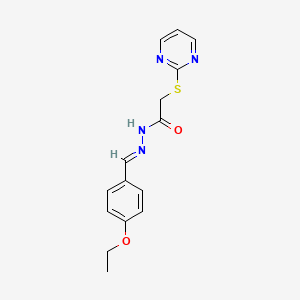
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide, also known as DMPH, is a chemical compound that has gained significant attention in the scientific research community. DMPH is a hydrazone derivative that has been synthesized and evaluated for its potential applications in various fields, including medicinal chemistry, analytical chemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide in its various applications is not fully understood. In anticancer studies, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. In analytical chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide forms a complex with copper ions, resulting in a color change that can be detected using spectrophotometric methods. In materials science, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide acts as a ligand for metal ions, resulting in the formation of MOFs with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide are not well documented. However, in anticancer studies, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been shown to selectively induce apoptosis in cancer cells without affecting normal cells. This selectivity is attributed to the overexpression of certain proteins in cancer cells that are not present in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide in scientific research include its ease of synthesis, high purity, and versatility in various applications. However, the limitations of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide include its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several potential future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide. In medicinal chemistry, further studies are needed to optimize the anticancer activity of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide and evaluate its efficacy in animal models. In analytical chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide can be further explored as a reagent for the determination of other metal ions in environmental samples. In materials science, the properties of MOFs synthesized using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide can be further optimized for specific applications. Overall, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has great potential for further research and development in various scientific fields.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide as a yellow crystalline solid. The purity and yield of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide can be optimized by adjusting the reaction conditions, including the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In analytical chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been used as a reagent for the determination of trace amounts of copper ions in environmental samples. In materials science, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been utilized as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(2-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-10-13(11(2)18-17-10)7-8-15(21)19-16-9-12-5-3-4-6-14(12)20(22)23/h3-6,9H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWINBMIAFYUIEI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N'-[(Z)-(2-nitrophenyl)methylidene]propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)




![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)

![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)


